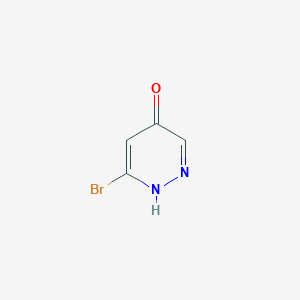

6-Bromopyridazin-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H3BrN2O |

|---|---|

Molekulargewicht |

174.98 g/mol |

IUPAC-Name |

6-bromo-1H-pyridazin-4-one |

InChI |

InChI=1S/C4H3BrN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8) |

InChI-Schlüssel |

XBWALFUMZSGKHX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(NN=CC1=O)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Bromopyridazin 4 Ol and Its Derivatives

Precursor Synthesis Strategies for the Pyridazin-4-ol Core

The foundational step in synthesizing the target compound is the creation of the pyridazin-4-ol (or its tautomeric form, pyridazin-4(1H)-one) heterocyclic core. This is typically achieved through cyclization reactions or by modifying existing pyridazine (B1198779) structures.

The most common and direct method for forming the pyridazinone ring is through the condensation and cyclization of a suitable precursor with a hydrazine source. A well-established route involves the reaction of γ-ketoacids with hydrazine hydrate. nih.gov This process consists of an initial intermolecular hydrazone formation, which is followed by an intramolecular cyclization to yield the stable six-membered pyridazinone ring. scispace.com

Another effective strategy is a one-pot procedure that reacts ketones with glyoxalic acid and hydrazine monohydrate, avoiding the need to isolate the intermediate ketocarboxylic acid. clockss.org This method provides high yields of pyridazinone products. For instance, the reaction of various cycloalkanones with glyoxalic acid monohydrate, followed by the addition of hydrazine monohydrate, efficiently produces ring-fused pyridazinones. clockss.org

A different cyclization approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl enol ethers, which can produce functionalized pyridazines with high regiocontrol. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for Pyridazinone Core Synthesis

| Starting Materials | Reagents | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| γ-Ketoacid | Hydrazine Hydrate | N/A | 6-Substituted-4,5-dihydropyridazin-3(2H)-one | High | nih.gov |

| Cycloalkanone, Glyoxalic Acid | Hydrazine Monohydrate | 50°C | Ring-fused Pyridazinone | High | clockss.org |

| β-Keto Ester, Aniline | NaNO₂, DMFDMA | N/A | Pyridazin-4(1H)-one Ester | N/A | acs.org |

N/A: Data not available in the provided search results.

Once the basic pyridazine or dihydropyridazine ring is formed, further modifications can be made to introduce or alter functional groups prior to bromination. These interconversions are crucial for creating a suitable substrate for subsequent reactions.

A common transformation is the dehydrogenation of a dihydropyridazinone to its aromatic pyridazinone counterpart. This oxidation can be efficiently achieved using a mixture of bromine and acetic acid. nih.govscispace.com This step is vital for creating the fully aromatic pyridazinol core. Other functional group transformations on the pyridazine ring are also utilized to build molecular complexity, leveraging the pyridazinone moiety as a recyclable functional group carrier for various organic reactions. nih.govkorea.edu

Regioselective Introduction of the Bromine Atom

The introduction of a bromine atom specifically at the 6-position of the pyridazin-4-ol ring is a critical step that dictates the identity of the final product. This can be accomplished either by direct bromination of the pre-formed heterocyclic core or by incorporating a bromine atom into one of the initial precursors before the cyclization step.

Direct bromination involves treating the pyridazin-4-ol molecule with a brominating agent. The inherent electronic properties of the pyridazinone ring direct the electrophilic substitution. While specific examples for the direct bromination of pyridazin-4-ol are not extensively detailed in the provided literature, general methodologies for the regioselective bromination of aromatic and heterocyclic systems are well-established.

For many heterocyclic compounds, reagents like N-Bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBATB) are used for regioselective bromination under mild conditions. nih.gov For phenols, which share the hydroxylated aromatic ring feature with pyridazin-4-ol, a mixture of trimethylsilyl (B98337) bromide (TMSBr) and a suitable sulfoxide has been shown to achieve highly regioselective para-bromination. chemistryviews.org Such methods could potentially be adapted for the C-6 bromination of the pyridazin-4-ol core, exploiting the electronic directing effects of the ring nitrogens and the hydroxyl group.

An alternative and often more controlled method for producing 6-Bromopyridazin-4-ol is to begin the synthesis with a precursor that already contains a bromine atom at the desired position. This strategy ensures the bromine is correctly placed from the outset, avoiding issues with regioselectivity during a later bromination step.

This approach is analogous to the synthesis of other brominated heterocycles, such as 6-bromoquinolin-4-ol. In that synthesis, 4-bromoaniline is used as the starting material, which reacts with compounds like meldrum's acid and triethyl orthoformate. The resulting intermediate then undergoes a thermal cyclization to form the 6-bromo-substituted quinolinol ring system. atlantis-press.comresearchgate.net Similarly, a brominated γ-ketoacid could be cyclized with hydrazine to yield the 6-bromopyridazinone core directly. The synthesis of other halogenated heterocycles, like 5-(4-bromophenyl)-4,6-dichloropyrimidine, also relies on utilizing brominated starting materials such as methyl 2-(4-bromophenyl) acetate. atlantis-press.com This precursor-based approach offers a reliable and regioselective pathway to the target compound.

Table 2: Bromination Strategy Comparison

| Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Direct Bromination | Addition of a bromine atom to the pre-formed pyridazin-4-ol ring. | Fewer synthetic steps if starting from pyridazin-4-ol. | Potential for poor regioselectivity, leading to mixtures of isomers. |

| Synthesis via Brominated Precursors | Incorporating a bromine atom into a starting material before ring cyclization. | Excellent control over regioselectivity. | May require a longer synthetic route to prepare the necessary brominated precursor. |

Derivatization Strategies of this compound

The this compound molecule is a versatile intermediate for further chemical synthesis. The bromine atom at the C-6 position serves as an excellent synthetic handle for introducing a variety of substituents through cross-coupling reactions. Additionally, the N-H and O-H groups of the pyridazinone/pyridazinol tautomers can be functionalized.

Palladium-catalyzed cross-coupling reactions are a highly effective method for modifying halopyridazinones. scispace.com Reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and aminocarbonylation can be used to introduce new carbon-carbon and carbon-heteroatom bonds at the C-6 position.

Another strategy involves a bromine-magnesium exchange reaction. Treating 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one with a Grignard reagent like MesMgBr can selectively replace the bromine atom with a magnesiated species. This organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. researchgate.net

Derivatization is not limited to the bromo-substituent. The pyridazinol core itself can be modified. For example, various derivatizing reagents can specifically target primary amine or hydroxyl groups for modification, which is a common strategy to alter the physical characteristics of molecules for analysis or to build more complex structures. mdpi.comnih.govresearchgate.net

Table 3: Common Derivatization Reactions of Halogenated Pyridazinones

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl group | scispace.com |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst | Alkynyl group | scispace.com |

| Bromine-Magnesium Exchange | MesMgBr, then Electrophile (E) | Various functional groups (-E) | researchgate.net |

| C-H Magnesiation | TMPMgCl·LiCl, then Electrophile (E) | Various functional groups (-E) at C-4 | researchgate.net |

Transformations at the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle that can be readily modified to introduce a variety of other groups, altering the compound's steric and electronic properties. Standard organic transformations can be applied to this moiety, with O-alkylation being a primary example.

This process, typically proceeding via a Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction converts the hydroxyl group into an ether linkage. While specific literature on the O-alkylation of this compound is not prevalent, the reactivity is analogous to that of other heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, which undergo chemoselective O-alkylation in high yields. The choice of base and solvent is critical to ensure efficient conversion and to avoid competing side reactions. This transformation is crucial as it not only introduces new R-groups but also allows for the protection of the hydroxyl group, enabling subsequent selective reactions at the bromine center.

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

The bromine atom at the C6 position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the displacement of the bromide ion. The pyridazine ring, being an electron-deficient heterocycle, facilitates this type of reaction.

Common nucleophiles employed in SNAr reactions include amines, alkoxides, and thiolates. For instance, the reaction with various primary or secondary amines can lead to the formation of 6-aminopyridazin-4-ol derivatives. libretexts.org The reaction typically requires heat and may be carried out in the presence of a base to neutralize the hydrogen bromide generated. The product 6-Bromopyridazin-4-amine is a known compound, indicating the feasibility of this transformation. alchempharmtech.com Similarly, reaction with alkoxides, such as sodium methoxide, would yield 6-methoxypyridazin-4-ol. The efficiency of the substitution is influenced by the nature of the nucleophile and the reaction conditions, including solvent and temperature. This pathway provides a direct method for introducing nitrogen, oxygen, or sulfur-based substituents at the 6-position of the pyridazine core. chemguide.co.uk

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. As a heteroaryl bromide, this compound (or its O-functionalized derivatives) is an excellent substrate for these transformations, enabling the introduction of a wide variety of substituents at the 6-position.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron species (typically a boronic acid or ester) with an organohalide. libretexts.orgorganic-chemistry.org This reaction is highly valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids.

While direct Suzuki-Miyaura coupling on this compound itself can be challenging due to potential interference from the acidic hydroxyl proton, its O-alkylated derivatives are excellent substrates. Research on the closely related 6-chloropyridazinone derivatives demonstrates that these compounds smoothly undergo Suzuki-Miyaura coupling with various arylboronic acids to produce 6-arylpyridazinone products in moderate to good yields. nih.gov Given that carbon-bromine bonds are generally more reactive than carbon-chlorine bonds in palladium-catalyzed couplings, it is expected that this compound derivatives would perform with equal or greater efficiency. mdpi.com

The success of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of several parameters, including the palladium catalyst, ligand, base, solvent, and temperature. researchgate.netresearchgate.net For heteroaryl substrates like pyridazinones, the choice of ligand is particularly critical to achieve high yields and prevent catalyst deactivation.

Studies on the analogous 6-chloropyridazinones have shown that catalyst systems utilizing bulky, electron-rich phosphine ligands are effective. For example, a catalyst system employing SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) with a palladium source has been successfully used. nih.gov Microwave irradiation has also been shown to significantly accelerate the reaction, reducing reaction times from hours to minutes. nih.gov The choice of base is also crucial, with inorganic bases like potassium carbonate (K₂CO₃) often providing optimal results. researchgate.net Solvents typically consist of a mixture of an organic solvent, such as dioxane or ethanol, and water. libretexts.orgresearchgate.net Recent advancements have also explored the use of machine learning and high-throughput screening to rapidly identify optimal conditions from a vast array of possible combinations. chemistryviews.orgrsc.orgnih.gov

Table 1: Suzuki-Miyaura Coupling of a 6-Chloropyridazinone Analog with Arylboronic Acids nih.gov This table presents data for the coupling of 6-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one, a close analog of this compound derivatives.

| Entry | Arylboronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | Pd-SPhos | 75 |

| 2 | 4-Methylphenylboronic acid | Pd-SPhos | 78 |

| 3 | 4-Methoxyphenylboronic acid | Pd-SPhos | 82 |

| 4 | 4-Fluorophenylboronic acid | Pd-SPhos | 71 |

| 5 | 3-Thienylboronic acid | CombiPhos Pd6 | 65 |

The scope of the Suzuki-Miyaura reaction with respect to 6-halopyridazinone substrates is quite broad, accommodating a variety of aryl- and heteroarylboronic acids. Generally, electron-rich boronic acids tend to provide better yields than electron-deficient ones. mdpi.com This is because electron-withdrawing groups on the boronic acid can slow down the crucial transmetalation step in the catalytic cycle.

However, there are limitations. A significant side reaction that can reduce the yield is protodeboronation, where the boronic acid is cleaved by a proton source to yield an arene instead of the desired coupled product. mdpi.com This can be more pronounced with certain heteroarylboronic acids or under non-optimal basic conditions. Steric hindrance on the coupling partners, particularly at the positions ortho to the boron or halogen, can also negatively impact reaction efficiency. Despite these limitations, the Suzuki-Miyaura reaction remains a highly versatile and reliable method for the arylation of the this compound scaffold.

Other Cross-Coupling Methodologies (e.g., Negishi, Heck, Sonogashira)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies can be applied to this compound derivatives to further expand their synthetic utility.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of organozinc compounds, which allows for the coupling of a wide range of partners, including those with sp³, sp², and sp hybridized carbon atoms. youtube.comnih.gov The reaction is known for its high functional group tolerance. wikipedia.orgyoutube.com this compound derivatives would be expected to couple efficiently with various alkyl-, vinyl-, and arylzinc reagents under standard Negishi conditions, typically using a palladium catalyst with a phosphine ligand. youtube.com

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene, creating a new carbon-carbon double bond. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.orgmdpi.com A derivative of this compound could react with alkenes like styrene or acrylates to introduce a vinyl or substituted vinyl group at the 6-position. The stereoselectivity of the Heck reaction usually favors the formation of the trans-alkene product. organic-chemistry.org

Sonogashira Coupling: This methodology is used to form a C-C bond between an organohalide and a terminal alkyne. wikipedia.org The reaction is unique in that it requires both a palladium catalyst and a copper(I) co-catalyst, along with an amine base. organic-chemistry.orglibretexts.orgyoutube.comthalesnano.com This reaction would allow for the introduction of an alkynyl substituent onto the pyridazine ring, creating a conjugated enyne system. These alkynyl products are valuable intermediates themselves, as the triple bond can be further functionalized. wikipedia.org

Mechanistic Considerations in Palladium-Catalyzed Coupling on Bromopyridazines

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org The application of these reactions to bromopyridazine substrates involves a well-established catalytic cycle, though the electronic nature of the pyridazine ring introduces specific mechanistic nuances. The general mechanism for these couplings, such as the Suzuki-Miyaura or Negishi reactions, proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org

The catalytic cycle commences with the oxidative addition of the bromopyridazine to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄). nobelprize.orgyoutube.com This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a square planar palladium(II) intermediate. wikipedia.orglibretexts.org A crucial consideration for bromopyridazines is the electron-deficient nature of the heterocyclic ring. This inherent electronic property facilitates the oxidative addition step, as the carbon-halogen bond is more polarized and susceptible to cleavage by the palladium catalyst. nih.gov This can often proceed without the need for highly specialized or expensive ligands. nih.gov

Following oxidative addition, the transmetalation step occurs. In this phase, an organometallic coupling partner (such as an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium(II) complex. nobelprize.orglibretexts.org This displaces the halide ion and brings the two organic fragments together on the palladium center. The efficiency of this step is often dependent on the nature of the organometallic reagent and the presence of a base in Suzuki couplings, which activates the organoboron species.

The final step is reductive elimination , where the two organic moieties on the palladium(II) complex couple to form the new carbon-carbon bond of the final product. wikipedia.orgyoutube.com This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgyoutube.com The stability of the diorganopalladium(II) intermediate and the steric and electronic properties of the ligands and substrates influence the rate of this final, product-forming step.

Table 1: Mechanistic Steps in Palladium-Catalyzed Coupling of Bromopyridazines

| Mechanistic Step | Description | Key Intermediates | Influencing Factors |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the bromopyridazine. | Pd(0) complex, Aryl-Pd(II)-Halide complex. | Electron-deficient nature of the pyridazine ring, strength of the C-X bond (I > Br > Cl). libretexts.org |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Aryl-Pd(II)-Halide complex, Diorganopalladium(II) complex. | Nature of the organometallic reagent (e.g., organoboron, organozinc), presence of activating agents (e.g., base). nobelprize.org |

| Reductive Elimination | Coupling of the two organic groups on the Pd(II) center to form the product and regenerate Pd(0). | Diorganopalladium(II) complex. | Steric hindrance around the palladium center, electronic properties of the ligands. |

Ring-Closure and Annulation Reactions involving this compound as a Synthon

This compound is a valuable synthon for the construction of more complex, fused heterocyclic systems. Its bifunctional nature, possessing both an electrophilic carbon (C-Br) and a nucleophilic/reactive pyridazinol core, allows for a variety of ring-closure and annulation strategies. These reactions typically involve the reaction of the pyridazine derivative with a difunctional reagent, leading to the formation of a new ring fused to the pyridazine core.

A common strategy involves the reaction of pyridazine derivatives with difunctional nucleophiles. For instance, tetrafluoropyridazine reacts with such nucleophiles to create libretexts.orglibretexts.org-, wikipedia.orglibretexts.org-, and wikipedia.orglibretexts.orglibretexts.org-polycyclic ring-fused pyridazine scaffolds. researchgate.net By analogy, this compound can be expected to undergo similar transformations. The bromine atom can be displaced via nucleophilic aromatic substitution, or it can first be converted into another functional group via palladium catalysis, followed by an intramolecular cyclization step to form the new ring.

Another approach is through condensation reactions. For example, the synthesis of pyrido[3,4-c]pyridazine-3,8-dione has been achieved from a pyridazin-6-one derivative through condensation of an adjacent methyl group with dimethylformamide dimethyl acetal (DMFDMA), followed by treatment with an amine to facilitate ring closure. mdpi.com This highlights a pathway where the pyridazinone tautomer of this compound could be functionalized at the C5 position, followed by condensation and cyclization to yield a fused system.

Furthermore, intramolecular substitution reactions provide a direct route to fused rings. In these processes, a side chain is first installed on the pyridazine ring, which then contains a nucleophilic center that can attack another position on the parent ring to close the new ring. researchgate.net For this compound, the hydroxyl group or the adjacent nitrogen atom can act as internal nucleophiles in cyclization reactions after appropriate functionalization at the C5 or C6 position (after substitution of the bromine). The feasibility and outcome of these ring-closure reactions are often governed by stereoelectronic principles, as described by Baldwin's rules, which predict the favorability of different types of cyclizations (e.g., Exo-Trig, Endo-Tet). libretexts.org

Table 2: Examples of Ring-Closure and Annulation Strategies for Pyridazine Derivatives

| Reaction Type | Description | Reactants | Resulting Fused System |

| Reaction with Difunctional Nucleophiles | A difunctional reagent reacts with two sites on the pyridazine ring to form a new fused ring. | Substituted Pyridazine + Dinucleophile (e.g., ethylenediamine, 2-aminophenol). | Diazino-fused heterocycles (e.g., Pyrazino[2,3-d]pyridazine). |

| Condensation-Cyclization | Functionalization of a position adjacent to a ring nitrogen, followed by condensation with a reagent and subsequent intramolecular ring closure. | Pyridazinone derivative + Condensing agent (e.g., DMFDMA) + Amine. | Pyrido[3,4-c]pyridazines. mdpi.com |

| Intramolecular Nucleophilic Substitution | A pre-installed side chain containing a nucleophile attacks an electrophilic center on the pyridazine ring. | Pyridazine with a nucleophilic side chain. | Various bicyclic systems depending on the side chain. |

| Diels-Alder Cycloaddition | A pyridazine derivative acts as a diene or dienophile in a [4+2] cycloaddition reaction to form a new six-membered ring. | Vinyl-tetrahydropyridine + Dienophile. | Partially reduced triazoledione fused pyridopyridazines. mdpi.com |

Chemical Transformations and Mechanistic Investigations

Reactivity Profile of the Pyridazine (B1198779) Ring System

The reactivity of 6-Bromopyridazin-4-ol is best understood by first examining the intrinsic properties of the parent pyridazine heterocycle and then considering the electronic influence of its substituents.

The pyridazine ring is a π-deficient heteroaromatic system. researchgate.net This electron deficiency arises from the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. This characteristic has several important consequences for its reactivity:

Low Reactivity towards Electrophilic Aromatic Substitution: The electron-poor nature of the pyridazine ring deactivates it towards attack by electrophiles. Reactions like nitration or halogenation, which are common for benzene, are difficult to achieve on the pyridazine core unless strongly activating (electron-donating) groups are present. researchgate.net

Susceptibility to Nucleophilic Attack: The π-deficiency makes the ring carbons electrophilic and thus susceptible to attack by nucleophiles. This is a defining feature of diazine chemistry. nih.gov Nucleophilic aromatic substitution (SNAr) can occur, particularly at positions activated by the ring nitrogens and further facilitated by the presence of a good leaving group.

Weak Basicity: Compared to pyridine, pyridazine is a considerably weaker base. This is due to the inductive electron-withdrawing effect of the second nitrogen atom and the unfavorable electrostatic repulsion between the adjacent lone pairs. sciepub.com

The key physicochemical properties of the parent pyridazine molecule are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄N₂ |

| Molar Mass | 80.09 g·mol⁻¹ |

| Boiling Point | 208 °C |

| pKa (of conjugate acid) | 2.24 |

| Dipole Moment | ~3.9 D |

The bromine and hydroxyl groups on the this compound ring have opposing electronic effects that fine-tune its reactivity.

Bromine Substituent: The bromine atom at the C-6 position exerts a dual electronic influence.

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond (a negative inductive effect). This further increases the π-deficiency of the ring, enhancing its susceptibility to nucleophilic attack.

Resonance Effect (+R): The lone pairs on the bromine atom can be donated into the aromatic system (a positive resonance effect). However, for halogens, the inductive effect typically outweighs the resonance effect in influencing reactivity.

Hydroxyl/Oxo Substituent: The group at the C-4 position exists predominantly as a carbonyl (oxo) group in the 6-Bromo-3(2H)-pyridazinone tautomer.

Hydroxyl Form (-ol): As a hydroxyl group, it is a strong activating group, donating electron density to the ring via resonance (+R effect), which would counteract the ring's inherent π-deficiency.

Oxo Form (=O): In the more stable pyridazinone form, the carbonyl group acts as an electron-withdrawing group. Furthermore, the amide-like character of the pyridazinone ring can be deprotonated under basic conditions to form a pyridazinoxide anion. This anion is highly electron-rich and significantly alters the reactivity of the ring, potentially deactivating it towards further nucleophilic attack. wur.nl

The combination of these effects makes the C-6 position, bearing the bromine atom, the primary site for transformations like nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Reaction Kinetics and Thermodynamic Analysis of Transformations

While specific kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the literature, the influence of its structural features on reaction rates can be predicted. The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems.

The reaction constant, rho (ρ), in the Hammett equation indicates the sensitivity of a reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, a hallmark of nucleophilic aromatic substitution. Studies on the dissociation of pyridazinium ions show a ρ value of 5.29, indicating the ring system is highly sensitive to the electronic effects of substituents. sciepub.com

The table below lists Hammett substituent constants (σ) for groups relevant to the structure of this compound. A more positive σ value indicates a stronger electron-withdrawing character.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Br | +0.39 | +0.23 |

| -OH | +0.12 | -0.37 |

| -NO₂ | +0.71 | +0.78 |

| -CH₃ | -0.07 | -0.17 |

Data compiled from established physical organic chemistry resources. ustc.edu.cn

Elucidation of Reaction Mechanisms for Key Organic Transformations

The functionality of this compound, namely an aryl halide, makes it a prime substrate for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the most probable pathway for the displacement of the bromide at C-6 by a strong nucleophile (e.g., an amine, alkoxide, or thiolate). The mechanism proceeds via a two-step addition-elimination sequence.

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the bromine atom (C-6). This attack is favored because the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atoms of the pyridazine ring. This forms a resonance-stabilized anionic σ-complex, often called a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.

An alternative mechanism, known as SN(ANRORC) for Substitution Nucleophilic, Addition of Nucleophile, Ring Opening, and Ring Closure, can occur with certain nucleophiles like amide ions, but is less common for pyridazines compared to other diazines. wur.nl

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, providing an efficient route to biaryl compounds. For this compound, this reaction would occur at the C-Br bond. The generally accepted catalytic cycle involves three key steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the pyridazinone, forming a new organopalladium(II) complex. This is typically the rate-determining step.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex, displacing the halide. The base is crucial for activating the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Palladium(0) catalyst, allowing the cycle to continue.

Typical conditions for this transformation are summarized in the table below.

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

This table presents common reagents and conditions for Suzuki-Miyaura reactions. wikipedia.orgmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Structural Elucidation Techniques

High-resolution structural elucidation techniques are indispensable for unambiguously determining the chemical structure of novel or synthesized compounds like 6-Bromopyridazin-4-ol. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the precise elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous assignment of complex structures like that of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridazine (B1198779) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms in the ring, as well as the electronic nature of the hydroxyl group. The coupling patterns between adjacent protons would provide information about their relative positions.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridazine ring would be characteristic of their electronic environment, with carbons attached to electronegative atoms (bromine, nitrogen, oxygen) appearing at lower field (higher ppm values).

2D NMR Techniques: To overcome the limitations of 1D NMR, especially in complex molecules, a suite of 2D NMR experiments would be employed for the structural confirmation of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would definitively establish the connectivity of the protons on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the previously assigned proton signals.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-3 | H-5 | C-3 | C-4, C-5, C-4a |

| H-5 | H-3 | C-5 | C-3, C-4, C-6, C-4a |

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the molecular formula. This is a critical step in confirming the identity of a newly synthesized compound like this compound.

For this compound (C₄H₃BrN₂O), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is particularly distinctive in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of roughly equal intensity separated by two mass units.

In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments can help to confirm the connectivity of the atoms within the molecule.

Vibrational and electronic spectroscopy provide complementary information about the functional groups present in a molecule and its electronic structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR a powerful tool for functional group identification. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H stretch: If the compound exists in its tautomeric pyridazinone form, a band in the region of 3100-3500 cm⁻¹ may be observed.

C=O stretch: For the pyridazinone tautomer, a strong absorption band between 1650-1700 cm⁻¹ would be expected.

C=N and C=C stretching: Absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyridazine ring.

C-Br stretch: A band in the lower frequency region, typically between 500-700 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the electronic structure of the molecule, particularly the extent of conjugation. The pyridazine ring in this compound is an aromatic system, and as such, it is expected to exhibit characteristic π → π* and n → π* electronic transitions in the UV region. The position and intensity of these absorption bands can be influenced by the substituents on the ring and the solvent used for the analysis.

Chromatographic Method Development for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures, as well as for its purification. The choice of chromatographic method depends on the volatility and polarity of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would involve the optimization of several key parameters.

Stationary Phase: A reversed-phase C18 or C8 column is typically the first choice for the separation of moderately polar compounds like this compound. The nonpolar stationary phase retains the analyte based on its hydrophobicity.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly used as the mobile phase in reversed-phase HPLC. The composition of the mobile phase can be adjusted to control the retention time of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to achieve good separation from impurities with different polarities. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl group.

Detection: A UV detector is the most common type of detector used in HPLC and would be suitable for this compound due to its UV-absorbing pyridazine ring. The detection wavelength would be set at or near the λ_max of the compound to ensure high sensitivity.

A typical set of starting conditions for HPLC method development for this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the presence of the polar hydroxyl group, this compound itself is not sufficiently volatile for direct GC analysis. However, it can be converted into a more volatile derivative through a process called derivatization.

A common derivatization strategy for compounds containing hydroxyl groups is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This reaction increases the volatility of the compound, making it amenable to GC analysis. The resulting TMS ether of this compound could then be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive identification.

The development of a GC method for the silylated derivative would involve optimizing parameters such as the type of GC column (a nonpolar or medium-polarity column would be suitable), the oven temperature program, and the injector and detector temperatures.

Strategic Derivatization for Enhanced Analytical Performance

Following an extensive review of scientific literature, no specific studies detailing the strategic derivatization of this compound for the express purpose of enhanced analytical performance were identified. The chemical structure of this compound, featuring a hydroxyl (-OH) group, theoretically allows for various derivatization reactions commonly employed in analytical chemistry to improve chromatographic behavior and detection sensitivity. However, specific research applying these techniques to this compound has not been reported in the available literature.

Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for analysis. mdpi.com For compounds containing hydroxyl groups, common strategies include silylation, acylation, and alkylation. These techniques are designed to increase the volatility and thermal stability of the analyte for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). researchgate.netnih.gov

Theoretical Derivatization Strategies for this compound

Based on the functional group present, several derivatization approaches could hypothetically be applied to this compound.

Silylation: This is a common derivatization technique for compounds with active hydrogens, such as those in hydroxyl groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This process would increase the volatility and reduce the polarity of this compound, making it more amenable to GC analysis. Studies on other brominated phenolic compounds have shown that silylation can significantly improve chromatographic separation and sensitivity. nih.gov

Acylation: This method involves reacting the hydroxyl group with an acylating agent, such as acetic anhydride (B1165640) or a perfluoroacyl anhydride. This reaction forms an ester derivative. Acetylation, for instance, can improve the chromatographic peak shape and reduce tailing in GC analysis. researchgate.net Introducing fluorinated groups can also enhance sensitivity for electron capture detection (ECD).

Alkylation: This strategy involves replacing the active hydrogen of the hydroxyl group with an alkyl group. Reagents like methyl iodide could be used. This modification also serves to increase the volatility of the compound for GC analysis.

The selection of a derivatization reagent and method would depend on the specific requirements of the analytical method, including the desired sensitivity, the complexity of the sample matrix, and the instrumentation available. mdpi.com

Illustrative Data from Structurally Related Compounds

While no data exists for this compound, the following table provides examples of derivatization conditions used for other brominated compounds containing hydroxyl groups, which could serve as a starting point for method development for this compound.

| Analyte Class | Derivatization Reagent | Reaction Conditions | Analytical Technique | Improvement Noted |

| Bromophenols | Acetic Anhydride | Not specified | GC-MS | Optimal chromatographic separation, sensitivity, and linearity. nih.gov |

| Bromophenols | BSTFA | Not specified | GC-MS | Investigated, but acetylation provided better performance. nih.gov |

| Bromophenols | MSTFA | Not specified | GC-MS | Investigated, but acetylation provided better performance. nih.gov |

Computational Chemistry Studies on 6 Bromopyridazin 4 Ol and Analogues

Electronic Structure and Stability Calculations

The electronic structure and stability of a molecule are fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT) and ab initio quantum chemistry are employed to calculate these properties. These calculations typically focus on the molecule's tautomeric forms, primarily the '-ol' (hydroxy) and '-one' (keto) forms, as pyridazinones are known to exist in tautomeric equilibrium.

Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of pyridazine (B1198779) derivatives due to its balance of computational cost and accuracy. researchgate.net DFT calculations can elucidate the relationship between a molecule's structure and its reactivity by analyzing quantum chemical parameters. researchgate.net

For analogous pyridazine systems, such as 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO), DFT has been used to calculate key electronic properties. researchgate.net These include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). researchgate.net

EHOMO indicates the molecule's capacity to donate electrons. A higher EHOMO value corresponds to a greater electron-donating ability.

ELUMO reflects the molecule's ability to accept electrons. A lower ELUMO value suggests a greater electron-accepting ability.

The energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller ΔE generally implies higher reactivity. researchgate.net

DFT studies on pyridazinone tautomerism have shown that the keto form is generally more stable than the hydroxy (ol) form, with the conversion representing an endothermic process. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|

| PEPO (Analog 1) | -6.44 | -2.54 | 3.90 | 2.88 |

| PEPT (Analog 2) | -5.99 | -2.48 | 3.51 | 2.78 |

Ab initio quantum chemical methods are computational techniques based on first principles, meaning they solve the electronic Schrödinger equation without using empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer a hierarchical approach to approximating the exact solution, with accuracy generally improving with the complexity of the method. researchgate.netacs.org

For a molecule like 6-Bromopyridazin-4-ol, ab initio calculations would provide a benchmark for assessing the accuracy of DFT results. While computationally more demanding than DFT, methods like MP2 (Møller-Plesset perturbation theory to the second order) or CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are capable of providing highly accurate geometric and energetic data. researchgate.net These methods are particularly valuable for systems where electron correlation effects are significant. They can be used to accurately determine the relative stabilities of the pyridazin-4-ol and pyridazin-4-one tautomers and to calculate properties like electron densities and activation barriers for chemical reactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them, while molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time.

MD simulations have been applied to pyridazinone derivatives to understand their structural stability and interactions. cumhuriyet.edu.tr In a typical MD simulation, the motion of each atom in the system is calculated over a period of time (e.g., nanoseconds), providing a trajectory that reveals the molecule's conformational changes. cumhuriyet.edu.tr A key metric used to analyze these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the system has reached equilibrium. cumhuriyet.edu.tr

For example, MD simulations of lipase (B570770) in complex with 6-phenylpyridazin-3(2H)-one derivatives showed that the alpha carbons of the enzyme exhibited RMSD values fluctuating between approximately 1.2 Å and 2.4 Å, indicating stability. cumhuriyet.edu.tr The ligand itself showed higher RMSD values, reflecting its flexibility within the binding site. cumhuriyet.edu.tr Such studies on analogues of this compound can reveal its preferred conformations and dynamic behavior, which are crucial for understanding its interactions with biological targets. DFT calculations have also been used to determine conformational preferences in pyridazine systems, showing a high preference for anti-conformations about the bonds connecting the pyridazine core to substituents to maximize π-conjugation. researchgate.net

| System Component | RMSD Range (Å) | Interpretation |

|---|---|---|

| Protein Cα atoms | 1.2 – 2.4 | The protein structure is stable throughout the simulation. |

| Pyridazinone Ligand | 3.2 – 6.4 | The ligand is flexible and explores different conformations within the binding site. |

Reaction Mechanism Elucidation and Potential Energy Surface Mapping

Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic pathways. Computational chemistry allows for the detailed exploration of reaction pathways by mapping the potential energy surface (PES). wayne.edulongdom.orgwikipedia.org The PES is a multidimensional landscape that describes the energy of a molecular system as a function of its geometry. wayne.eduwikipedia.org Minima on the PES correspond to stable reactants and products, while saddle points represent transition states. wayne.edu

A transition state (TS) is the highest energy point along the lowest energy path from reactants to products. libretexts.org Characterizing the structure and energy of the TS is essential for calculating reaction rates and understanding the reaction mechanism. Computational methods can locate these saddle points on the PES.

For instance, theoretical studies on the tautomerization of the parent pyridazin-3(2H)-one to pyridazin-3-ol have characterized the transition states for different proposed mechanisms. researchgate.netnih.gov The direct intramolecular transfer of a hydrogen atom was found to proceed through a highly strained four-membered transition state (TS12), which required a very high activation energy of 42.64 kcal/mol in the gas phase. researchgate.netnih.gov In contrast, a dimer-assisted mechanism involving a double hydrogen transfer had a much lower activation energy of 14.66 kcal/mol. researchgate.netnih.gov These calculations demonstrate how computational characterization of transition states can identify the most feasible reaction pathways.

By mapping the connections between reactants, transition states, and products on the potential energy surface, computational models can predict the most likely reaction pathways and even account for the formation of unexpected side products. mdpi.com

A DFT modeling study on the Suzuki–Miyaura reactions of a related compound, 4,5-Dibromo-2-methylpyridazin-3(2H)-one, successfully rationalized the observed product distribution. mdpi.com The calculations provided a detailed mechanism that could account for the regioselectivity of side reactions like hydrodebromination. mdpi.com By calculating the activation barriers (ΔE#) and relative energetics (ΔE) for each elementary step, the study could compare competing pathways. For example, the study compared the energetics of pathways involving ferrocene-containing components versus phenyl-containing components to understand the specific role of the ferrocene (B1249389) moiety in the reaction outcomes. mdpi.com This type of analysis is invaluable for optimizing reaction conditions and predicting the behavior of substituted pyridazinones like this compound in cross-coupling reactions.

| Reaction Step | Reacting Component | ΔE (kcal/mol) | ΔE# (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Ferrocene-containing | -10.5 | 15.7 |

| Phenyl-containing | -12.1 | 15.4 | |

| Reductive Elimination | Ferrocene-containing | -31.0 | 18.4 |

| Phenyl-containing | -30.8 | 19.7 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its reactivity or biological activity. nih.govnih.gov These models are built by calculating molecular descriptors, which are numerical values representing the physicochemical properties of the molecules. nih.govuliege.be

For pyridazinone derivatives, QSRR studies have been employed to understand and predict their biological activities, such as fungicidal capacity. asianpubs.org In a typical study, the three-dimensional structures of a series of pyridazinone analogues are optimized using quantum mechanical methods like Density Functional Theory (DFT). asianpubs.orgnih.gov From these optimized structures, various descriptors are calculated, including structural, electric, and physical property parameters. asianpubs.org

Multiple Linear Regression (MLR) is a common statistical method used to build the QSRR model, creating an equation that links the most relevant descriptors to the observed activity. nih.govasianpubs.org For a series of 16 pyridazinone derivatives studied for their fungicidal activities against housefly larvae, it was found that the total energy (AE) and the logarithm of the partition coefficient (log P), a measure of lipophilicity, were key factors. asianpubs.org The resulting models indicated that higher total energy and lower lipophilicity correlated with increased fungicidal activity. asianpubs.org Such studies help in understanding the molecular mechanisms of action and in designing new, more potent compounds by tuning these key properties. tubitak.gov.tr

Table 1: Key Molecular Descriptors in QSRR Studies of Pyridazinone Analogues

| Descriptor Category | Specific Descriptor | Influence on Activity | Reference |

| Electronic | Total Energy (AE) | Higher AE correlated with higher fungicidal activity | asianpubs.org |

| Physicochemical | log P (Lipophilicity) | Lower log P correlated with higher fungicidal activity | asianpubs.org |

| Topological | Molecular Weight (MW) | Often included as a fundamental descriptor in models | mdpi.com |

| Geometric | Van der Waals Volume | Influences steric interactions with biological targets | researchgate.net |

Theoretical Insights into Ligand Interactions and Coordination Chemistry

The pyridazine and pyridazinone scaffolds are of significant interest in coordination chemistry due to the presence of nitrogen atoms which can act as ligands, forming coordination bonds with metal ions. researchgate.netresearchgate.net Theoretical studies, including DFT and molecular docking simulations, provide profound insights into these interactions at an atomic level. nih.govresearchgate.net

Pyridazine derivatives are known to act as versatile ligands, coordinating with various transition metals. researchgate.net The nitrogen atoms in the six-membered heterocyclic ring are the primary sites for forming coordination bonds with metal surfaces or metal ions in complexes. researchgate.netresearchgate.net Computational models can predict the geometry of these complexes, the strength of the metal-ligand bonds, and the electronic structure of the resulting coordination compounds. For instance, studies on pyridazine-based ligands have shown they can form stable complexes with metals like copper, nickel, and cobalt, resulting in defined geometries such as octahedral structures. researchgate.net

Beyond traditional coordination chemistry, computational docking studies reveal how pyridazinone derivatives interact with biological macromolecules like enzymes and receptors. mdpi.comnih.gov These simulations place the ligand (the pyridazinone molecule) into the binding site of a protein and calculate a binding score, predicting the strength and mode of interaction. researchgate.net These studies have shown that pyridazinone analogues can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of bacterial proteins, which is crucial for their antibacterial activity. nih.govresearchgate.netmdpi.com Such theoretical insights are instrumental in designing molecules that can specifically target and bind to proteins of interest. nih.govmdpi.comembopress.org

Table 2: Summary of Theoretical Interaction Studies on Pyridazinone Analogues

| Interacting Partner | Type of Interaction | Computational Method | Key Findings | Reference(s) |

| Transition Metals (Cu, Ni, Co) | Coordination Bonds | DFT, X-ray Crystallography | Formation of stable octahedral metal complexes via nitrogen atoms. | researchgate.net |

| Bacterial Proteins | Hydrogen Bonds, Hydrophobic Interactions | Molecular Docking | Identification of key amino acid residues responsible for binding and antibacterial activity. | nih.govmdpi.com |

| Monoamine Oxidase B (MAO-B) | Molecular Interactions | Molecular Modeling | Elucidation of binding poses and interactions responsible for inhibitory activity. | nih.gov |

| G-quadruplex DNA | π-stacking, Electrostatic Interactions | Molecular Dynamics, Docking | Metal complexes with pyridazine-like ligands can act as potent G-quadruplex binders. | reading.ac.uk |

Machine Learning Applications in Chemical Reactions and Molecular Design

Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of molecular properties, reaction outcomes, and the design of novel molecules with high efficiency. nih.govnih.gov For compounds like this compound and its analogues, ML models can be trained on existing chemical data to accelerate the discovery and optimization process. researchgate.netmdpi.com

In the context of chemical reactions, ML algorithms can predict reaction properties such as activation barriers and reaction rates or even suggest optimal synthetic routes. nih.govnih.gov This is achieved by representing molecules as numerical descriptors (fingerprints) and training models to learn the complex relationship between these inputs and the desired outcome. youtube.com

A significant application of ML is in de novo molecular design. nih.gov Generative models can be trained on large libraries of known molecules, such as those containing the pyridazinone scaffold, to learn the underlying rules of chemical structure and stability. nih.gov These models can then generate novel molecular structures that are predicted to have specific desirable properties, such as high binding affinity to a biological target or improved pharmacological profiles. nih.govresearchgate.net Active learning, an ML strategy, can further refine this process by iteratively suggesting which new compounds to synthesize and test to most efficiently improve the model's predictive accuracy, thereby reducing the experimental workload. chemrxiv.org This synergy between computational prediction and experimental validation is crucial for accelerating the development of new drugs and materials based on pyridazinone and other heterocyclic structures. nih.govarxiv.org

Table 3: Machine Learning Applications in the Design of Pyridazinone Analogues

| Machine Learning Application | ML Model/Technique | Objective | Potential Impact | Reference(s) |

| Property Prediction | Random Forest, Support Vector Machines (SVM) | Predict biological activity (e.g., anticonvulsant, antibacterial) from molecular structure. | Rapidly screen virtual libraries to identify promising candidates for synthesis. | mdpi.comnih.gov |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Predict reaction yields and identify optimal reaction conditions (catalyst, solvent, temperature). | Reduce the number of experiments needed to develop efficient synthetic routes. | chemrxiv.org |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel pyridazinone-based structures with desired drug-like properties. | Explore new chemical space and design molecules with improved efficacy and novelty. | researchgate.netresearchgate.net |

| Retrosynthesis Planning | Monte Carlo Tree Search, Sequence-to-Sequence Models | Predict plausible synthetic pathways for a target molecule. | Assist chemists in designing efficient and practical syntheses for novel compounds. | nih.govnih.gov |

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Heterocyclic Architectures

The inherent functionalities of 6-Bromopyridazin-4-ol, namely the reactive bromine atom and the pyridazinol core, theoretically position it as a valuable precursor for the construction of more elaborate heterocyclic structures. The bromine atom can potentially serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. The pyridazinol moiety, with its nitrogen atoms and hydroxyl group, offers sites for further functionalization or participation in cyclization reactions.

Synthesis of Polycyclic and Fused-Ring Systems

The synthesis of polycyclic and fused-ring systems is a cornerstone of modern organic chemistry, driven by the quest for novel therapeutic agents and functional materials. In principle, this compound could be employed in intramolecular cyclization strategies to construct fused-ring systems. For instance, after suitable modification of the hydroxyl group or the nitrogen atoms, the bromine atom could undergo an intramolecular Heck or Sonogashira reaction to form a new ring fused to the pyridazine (B1198779) core. However, specific examples of such transformations commencing from this compound are not documented in the reviewed literature.

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful tool for the rapid generation of large collections of related compounds, which can then be screened for biological activity. A key element in combinatorial synthesis is the selection of a central scaffold onto which various substituents can be appended. The bifunctional nature of this compound makes it a hypothetical candidate for such a scaffold. The bromine and hydroxyl functionalities could be sequentially or orthogonally reacted with a diverse set of building blocks to generate a library of substituted pyridazinones. Nevertheless, there is no published research demonstrating the use of this compound as a central scaffold in the generation of a combinatorial library.

Precursor for Ligand Design in Catalysis and Coordination Chemistry

The development of novel ligands is crucial for advancing the field of catalysis and coordination chemistry. The pyridazine core, with its two adjacent nitrogen atoms, can act as a bidentate chelating unit for metal centers. The presence of a bromine atom and a hydroxyl group on the this compound framework offers opportunities for further modification to tune the steric and electronic properties of potential ligands.

Exploration of Coordination Modes with Metal Centers

The coordination chemistry of pyridazine-based ligands is well-established, with the nitrogen atoms typically acting as a bidentate chelating unit. Derivatives of this compound could potentially exhibit various coordination modes depending on the nature of the substituents and the metal center involved. However, without concrete examples of ligands derived from this specific precursor, any discussion on their coordination behavior remains speculative.

Development of Functional Materials and Advanced Chemical Systems

Functional materials with tailored electronic, optical, or magnetic properties are at the forefront of materials science research. Heterocyclic compounds, including pyridazines, are often incorporated into the structure of these materials. The functionalities present in this compound could, in theory, be exploited to synthesize polymers, dyes, or other functional materials. For instance, the bromine atom could be utilized in polymerization reactions, or the pyridazinol core could be part of a chromophoric system. At present, there are no reports in the scientific literature describing the development of functional materials or advanced chemical systems derived from this compound.

Components in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The pyridazinone scaffold, a key feature of this compound, is known to participate in the formation of such complex assemblies. The nitrogen atoms and the keto-enol tautomerism of the pyridazinone ring provide sites for hydrogen bonding, which is a fundamental interaction in the construction of supramolecular architectures.

The hydroxyl group and the nitrogen atoms in the this compound molecule can act as both hydrogen bond donors and acceptors. This dual capability allows for the formation of various hydrogen-bonding motifs, leading to the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. These interactions are analogous to the base pairing observed in DNA and are a critical factor in crystal engineering, where the aim is to design and synthesize solid-state structures with desired properties.

In addition to hydrogen bonding, the bromine atom on the pyridazinone ring can participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom. Halogen bonding has emerged as a powerful tool in supramolecular chemistry for the construction of complex and functional architectures. The interplay between hydrogen and halogen bonds in brominated pyridazinones can lead to the formation of unique and intricate supramolecular patterns.

Table 1: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Donor/Acceptor Atoms in this compound | Potential Supramolecular Motifs |

| Hydrogen Bonding | N-H (donor), C=O (acceptor), O-H (donor), Ring N (acceptor) | Chains, sheets, dimers, helices |

| Halogen Bonding | C-Br (donor) | Linear arrays, 2D networks |

| π-π Stacking | Pyridazinone ring | Columnar stacks |

Precursors for Polymer Synthesis

The bifunctional nature of this compound, possessing both a reactive bromine atom and a hydroxyl group, makes it a promising candidate as a monomer or precursor for the synthesis of novel polymers. The pyridazine core itself has been incorporated into polymers for various applications, particularly in materials science.

New aromatic compounds featuring a pyridazine core have been synthesized and utilized as electron-withdrawing monomers for the preparation of conjugated polymers. nih.gov These polymers have been investigated for their potential use in organic solar cells. nih.gov The incorporation of the electron-deficient pyridazine ring into the polymer backbone can influence the electronic properties of the resulting material, such as the HOMO and LUMO energy levels and the bandgap. nih.gov

Furthermore, pyridazine-containing monomers have been used to create heat-resistant and flame-retardant polymers. For instance, a phthalonitrile (B49051) monomer containing a pyridazine ring has been synthesized and polymerized to yield a thermoset resin with a high glass transition temperature and excellent thermal stability. mdpi.com This demonstrates the utility of the pyridazine moiety in developing high-performance materials.

In the context of this compound, the bromine atom can serve as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling. These reactions are powerful tools in polymer chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of conjugated polymers. The hydroxyl group can also be utilized for polymerization, for example, through esterification or etherification reactions to form polyesters or polyethers.

The polymerization of this compound or its derivatives could lead to polymers with interesting properties. The presence of the pyridazinone ring in the polymer backbone could enhance thermal stability and introduce specific electronic characteristics. The bromine atoms, if not used in the polymerization step, could serve as handles for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Table 2: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Site(s) on this compound | Resulting Polymer Type | Potential Properties and Applications |

| Cross-coupling Reactions (e.g., Suzuki, Stille) | C-Br | Conjugated Polymers | Organic electronics, photovoltaics, sensors |

| Polycondensation (e.g., with a dicarboxylic acid) | -OH | Polyesters | High-performance plastics, fibers |

| Polyetherification (e.g., with a dihalide) | -OH | Polyethers | Thermally stable materials, membranes |

Q & A

Q. What analytical workflows reconcile contradictory data on this compound’s metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.